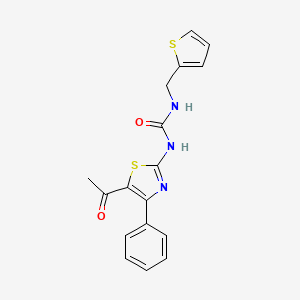

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of an acetyl group, a phenyl group, and a thiophen-2-ylmethyl group attached to the thiazole ring

Méthodes De Préparation

The synthesis of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction between a phenylboronic acid and a halogenated thiazole derivative.

Formation of the Urea Moiety: The final step involves the reaction of the thiazole derivative with thiophen-2-ylmethyl isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Des Réactions Chimiques

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace halogen atoms.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pH conditions.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a thiazole ring, an acetyl group, and a thiophene moiety, which contribute to its distinctive properties. The synthesis typically involves the reaction of 5-acetyl-4-phenylthiazole with thiophene-2-yl isocyanate in solvents like dichloromethane or acetonitrile under reflux conditions. Purification is achieved through recrystallization or column chromatography.

Anticancer Properties

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea has shown promise as an anticancer agent. Research indicates that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and modulating key signaling pathways. For instance, studies have demonstrated that similar compounds target cyclin-dependent kinase 9 (CDK9), leading to decreased expression of anti-apoptotic proteins such as Mcl-1 .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6f | A549 | 13.6 | Apoptosis induction |

| Compound 6g | C6 | 22.5 | CDK9 inhibition |

| 1-(5-Acetyl...) | Various | TBD | Mcl-1 downregulation |

Urease Inhibition

Another significant application of this compound lies in its potential as a urease inhibitor. Urease is an enzyme implicated in various medical conditions, including kidney stone formation and peptic ulcers. Compounds with a thiourea skeleton have been studied extensively for their urease inhibitory activity, offering a pathway for developing new treatments for these conditions .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of various thiazole derivatives found that compounds similar to 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea exhibited significant cytotoxicity against multiple cancer cell lines. The research emphasized the structural importance of the thiazole ring in mediating these effects and suggested further exploration into structure-activity relationships (SAR) to optimize therapeutic outcomes .

Case Study 2: Urease Inhibition

In another study focused on urease inhibitors, derivatives of thiourea were synthesized and evaluated for their inhibitory activity against urease. The findings indicated that modifications to the thiazole moiety could enhance potency and selectivity. This highlights the potential for compounds like 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea in developing effective treatments for urease-related conditions .

Mécanisme D'action

The mechanism of action of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can be compared with other thiazole derivatives, such as:

1-(4-Phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea: Lacks the acetyl group, which may affect its chemical reactivity and biological activity.

1-(5-Acetylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea: Lacks the phenyl group, potentially altering its interaction with molecular targets.

1-(5-Acetyl-4-phenylthiazol-2-yl)urea: Lacks the thiophen-2-ylmethyl group, which may influence its solubility and stability.

Activité Biologique

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing particularly on its antileukemic properties and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 5-acetyl-4-phenylthiazole with thiophene-2-yl isocyanate in solvents such as dichloromethane or acetonitrile under reflux conditions. The product is purified through recrystallization or column chromatography. This method highlights the compound's unique structural features, combining thiazole and thiophene moieties, which may influence its biological activity.

Antileukemic Activity

Recent studies have demonstrated that derivatives of thiazole-based compounds exhibit significant antileukemic activity. For instance, a related compound showed an IC50 value of 29 ± 0.3 nM against THP-1 cells, indicating potent cytotoxicity . Although specific data on this compound is limited, its structural similarities suggest it may possess comparable activities.

The biological activity of thiazole derivatives often involves the induction of apoptosis in cancer cells. Flow cytometry analyses have shown that these compounds can significantly induce apoptotic cell death in various cancer cell lines, including HeLa and A549 cells. This suggests that the compound may act by disrupting cellular processes essential for survival .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of thiazole derivatives on multiple cancer cell lines. For example, compounds similar to this compound were tested against MCF-7, HepG2, and A549 cells, showing significant inhibition of cell proliferation. Notably, certain derivatives achieved IC50 values lower than those of established chemotherapeutics like sorafenib .

Structure–Activity Relationship (SAR)

The effectiveness of thiazole-based compounds is highly dependent on their structural modifications. The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly affect their potency. For instance, compounds with halogen substitutions demonstrated enhanced biological activities compared to their unsubstituted counterparts .

Data Summary Table

| Compound Name | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Thiazole Derivative | 29 ± 0.3 | THP-1 | Induction of apoptosis |

| Sorafenib | 7900 | HeLa | Inhibition of proliferation |

Propriétés

IUPAC Name |

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-11(21)15-14(12-6-3-2-4-7-12)19-17(24-15)20-16(22)18-10-13-8-5-9-23-13/h2-9H,10H2,1H3,(H2,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXARTUKVSVMMKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)NCC2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.